N1-(3,3-diphenylpropyl)-N2-(4-ethoxyphenyl)oxalamide
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Description
N1-(3,3-diphenylpropyl)-N2-(4-ethoxyphenyl)oxalamide, also known as DPOAE, is a compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. DPOAE is a selective antagonist of the κ-opioid receptor and has been shown to have a range of biochemical and physiological effects.
Scientific Research Applications
Novel Synthetic Approaches
A novel synthetic methodology involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes leading to the synthesis of di- and mono-oxalamides. This method offers an operationally simple and high-yielding pathway for generating oxalamide derivatives, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Materials Science Applications
In materials science, the study of optical properties of polymers derived from diphenyl oxalamide derivatives has been a subject of interest. Research on a new donor–acceptor type poly{2-(3,4-didecyloxythiophen-2-yl)-5-[3,4-diphenyl-5-(1,3,4-oxadiazol-2-yl)thiophen-2-yl]-1,3,4-oxadiazole} (P1) has revealed promising applications in photonic devices due to its charge-transporting and linear optical properties, alongside its third-order nonlinear optical susceptibility (Manjunatha et al., 2009).
Anticonvulsant Potential
The design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives have also been explored for their potential anticonvulsant activity. This research has led to the identification of compounds exhibiting more potent effects than standard drugs, highlighting the therapeutic potential of oxalamide derivatives in treating seizures (Nikalje et al., 2012).
properties
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(4-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-2-30-22-15-13-21(14-16-22)27-25(29)24(28)26-18-17-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,23H,2,17-18H2,1H3,(H,26,28)(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOISEKLKGZTQPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,3-diphenylpropyl)-N2-(4-ethoxyphenyl)oxalamide |
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